(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-21-13-8-11(12(19)9-14(13)22-2)17(20)10-6-15(23-3)18(25-5)16(7-10)24-4/h6-9H,19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEQUHUSIBETKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC(=C(C=C2N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with 3,4,5-trimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to several classes of (3,4,5-trimethoxyphenyl)methanone derivatives. Below, we compare its features with analogs from diverse heterocyclic and substitution frameworks:
Benzo[b]furan Derivatives ()
Compounds such as (4-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone (3a) and (5-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone (3b) share the 3,4,5-trimethoxyphenyl group but replace the amino-dimethoxyphenyl ring with a benzo[b]furan core.
- Activity : While specific data for the target compound are unavailable, benzo[b]furan derivatives in this class exhibit moderate antitumor activity, with IC₅₀ values in the micromolar range against leukemia cells .
Pyrrole Derivatives ()
Examples include (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (23) and (1-(3-Amino-4-methoxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (46).
- Substituent Effects: The amino group in these compounds is positioned on the pyrrole ring rather than the phenyl ring.
Thiazole Derivatives ()
Thiazole-based analogs like (4-Amino-2-phenylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (3a) and (4-Amino-2-(3-chlorophenyl)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (3e) feature a thiazole ring with aryl substituents.
- Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., 3e) enhance cytotoxicity, achieving IC₅₀ values of 0.58 µM in prostate cancer models, likely due to increased lipophilicity .
- Comparison: The target compound’s amino-dimethoxyphenyl group may offer superior solubility over halogenated thiazoles, which often suffer from poor bioavailability .
Pyrazole Derivatives ()
(1-(p-Tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (9c) and its ketoxime derivative (10c) demonstrate exceptional potency (IC₅₀: 0.054–0.16 µM) against lung and gastric cancer cells.
- Key Advantage : The p-tolyl group in 9c enhances hydrophobic interactions with tubulin’s colchicine-binding site, a feature absent in the target compound .
- Functionalization: Ketoxime derivatives (e.g., 10c) show improved pharmacokinetics, suggesting that modifying the methanone group in the target compound could optimize activity .
Phenstatin Analogs ()
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) lacks the amino group but retains the trimethoxyphenyl motif.
Biphenyl Derivatives ()
Compounds with 4-hydroxy-3,5-dimethoxyphenyl biphenyl cores outperform 3,4,5-trimethoxyphenyl analogs in tyrosinase inhibition.
- Hydroxyl vs. Amino Groups: The hydroxyl group in biphenyl derivatives mimics the amino group’s hydrogen-bonding capability in the target compound, suggesting similar optimization strategies .
Biological Activity
(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound with significant potential in biological research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (2-amino-4,5-dimethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone. Its molecular formula is , and it features multiple methoxy groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | (2-amino-4,5-dimethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
| CAS Number | 33651-85-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:
- Inhibit Enzymes : The compound can inhibit enzymes involved in cell proliferation, making it a candidate for anticancer research.
- Bind to Receptors : Its structure allows it to bind with various receptors, potentially altering their activity and leading to diverse biological effects.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), compounds derived from this compound demonstrated cytotoxic effects with IC50 values in the low micromolar range .
- Mechanisms of Action :
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Various derivatives have been tested against bacterial strains, showing promising inhibitory effects.
Study 1: Anticancer Efficacy
A study published in MDPI examined the efficacy of compounds similar to this compound against several human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis .
Study 2: Molecular Hybridization
Research focused on molecular hybrids that incorporate methoxy groups similar to those found in this compound showed enhanced biological activity compared to their parent compounds. These findings suggest that the structural features of this compound could be optimized for improved therapeutic effects .
Q & A
Q. What are the standard synthetic routes for preparing (2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, and how can reaction conditions be optimized?
The compound can be synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. A key approach involves reacting 2-amino-4,5-dimethoxyphenol derivatives with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous THF. For example, analogous methanone derivatives were synthesized using benzoyl chlorides with DMAP and pyridine as catalysts, yielding products after purification by recrystallization (melting points: 87–89°C) . Optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to acyl chloride), reaction temperature (0–5°C to prevent side reactions), and solvent purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm methoxy group integration (e.g., 9 methoxy protons for the trimethoxyphenyl group) and aromatic coupling patterns.
- FT-IR : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 389.16).
- Melting Point : Compare with literature values (e.g., 87–89°C for structurally similar methanones) .
X-ray crystallography is recommended for absolute configuration confirmation, as demonstrated for (4-Methoxyphenyl)(2-methylphenyl)methanone .
Q. How do the electronic properties of methoxy substituents influence the compound’s reactivity?
The 3,4,5-trimethoxyphenyl group is electron-rich due to three methoxy substituents, directing electrophilic substitution to the para position. The 2-amino-4,5-dimethoxyphenyl moiety enhances nucleophilicity at the amino group, enabling reactions like acylation or Schiff base formation. Steric hindrance from methoxy groups may slow down reactions at the ortho positions .
Advanced Research Questions
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
Key challenges include:
- Low Solubility : The compound’s high crystallinity in THF necessitates solvent screening (e.g., DMF or DMSO for improved solubility).
- Byproduct Formation : Excess acyl chloride can lead to diacylated byproducts. Use in situ quenching (e.g., aqueous NaHCO₃) and monitor via TLC .
- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) is effective, but column chromatography (silica gel, hexane/EtOAc gradient) may be needed for complex mixtures .
Q. How can computational methods predict the compound’s biological activity or stability?
- Molecular Docking : Simulate interactions with targets like tubulin (common for trimethoxyphenyl derivatives) using AutoDock Vina.
- DFT Calculations : Analyze HOMO-LUMO gaps to predict redox stability (e.g., methoxy groups lower HOMO energy, enhancing oxidative stability).
- MD Simulations : Assess solubility in lipid bilayers, critical for drug delivery studies .
Q. What mechanistic insights explain the use of the Tebbe reagent in modifying similar methanones?
The Tebbe reagent (Cp₂TiCH₂Cl) converts esters to enol ethers via methylenation. For example, 3,4,5-trimethoxybenzoyl esters react with Tebbe reagent in THF to yield vinyl ethers, preserving the methoxy groups. This method avoids strong bases, making it suitable for acid-sensitive substrates .
Q. How can contradictory biological activity data from different assays be resolved?
For instance, if the compound shows high in vitro cytotoxicity but poor in vivo efficacy:
- Assay Conditions : Verify cell line specificity (e.g., HeLa vs. MCF-7) and serum-free media effects.
- Metabolic Stability : Perform microsomal stability assays (e.g., CYP450 metabolism of the amino group).
- SAR Studies : Modify the amino group to a methylamide or urea derivative to enhance stability .
Q. What strategies validate the compound’s crystallographic structure when single crystals are difficult to obtain?
- Microcrystal Electron Diffraction (MicroED) : Suitable for nanoscale crystals.
- PXRD : Compare experimental patterns with simulated data from DFT-optimized structures.
- Solid-State NMR : Resolve methoxy group orientations .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | THF (anhydrous) | |
| Catalyst | DMAP (0.1 equiv) | |
| Reaction Temperature | 0–5°C | |
| Purification | Recrystallization (EtOH/H₂O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
